

An In-depth Technical Guide on the Physical Properties of Trimethylsulfoxonium Iodide

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Compound of Interest

Compound Name: Trimethylsulfoxonium

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Introduction

Trimethylsulfoxonium iodide, with the chemical formula $[(\text{CH}_3)_3\text{SO}]^+\text{I}^-$, is a versatile and highly effective reagent widely utilized in organic synthesis.[1] It is a salt consisting of a **trimethylsulfoxonium** cation and an iodide anion. This white to light yellow crystalline powder is particularly known for its role as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines.[2][3][4] Its utility also extends to its function as a methylating agent.[5][6] This document provides a comprehensive overview of the core physical properties of **trimethylsulfoxonium** iodide, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key synthetic pathway.

Core Physical and Chemical Properties

The physical and chemical properties of **trimethylsulfoxonium** iodide are summarized below, providing essential data for its handling, storage, and application in a laboratory setting.

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₃ H ₉ IOS	[1][7][8][9]
Molecular Weight	220.07 g/mol	[1][9][10]
Melting Point	208-212 °C (decomposes)	[7][10][11][12]
153-160 °C	[1]	
160-175 °C	[13]	
Appearance	White to light yellow crystalline powder	
Solubility	Water: 15 g/L (20 °C)	[7][8]
Water: 50 mg/mL (clear solution)	[12][14]	
5% soluble in water	[13]	
Density	1.7074 (estimate)	[7][11]
CAS Number	1774-47-6	[1][6][11]

Note: Discrepancies in the reported melting point may be due to different experimental conditions or sample purity.

Experimental Protocols

Detailed methodologies for the synthesis of **trimethylsulfoxonium** iodide and its application in the Corey-Chaykovsky reaction are presented below.

Synthesis of Trimethylsulfoxonium Iodide

This protocol is based on the reaction of dimethyl sulfoxide (DMSO) with iodomethane.[6][11][15]

Materials:

- Dimethyl sulfoxide (DMSO)

- Iodomethane (Methyl Iodide)
- Acetone
- Pressure vessel or round bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a pressure vessel, combine dimethyl sulfoxide and approximately 2.5 equivalents of iodomethane.^[15] Alternatively, for a larger scale, 156g (2 mol) of DMSO and 142g (1 mol) of methyl iodide can be used in a 500mL round bottom flask.^[6]
- The mixture is stirred and heated. One method suggests stirring in a pressure vessel at 70 °C for 48 hours.^{[6][15]} Another protocol involves refluxing the mixture for 24 hours at 80 °C or for 3 days.^{[11][16]}
- After the reaction period, the mixture is cooled to room temperature, which will cause the product to precipitate.^[15]
- The resulting solid precipitate is collected by filtration.^{[6][15]}
- The crude product is washed with a suitable solvent such as chloroform or acetone to remove unreacted starting materials and impurities.^{[15][16]}
- For further purification, the solid can be recrystallized from water.^{[6][16]}
- The purified **trimethylsulfoxonium** iodide is then dried under reduced pressure to yield a white to light yellow crystalline solid.^[6]

Safety Note: Iodomethane is volatile and toxic and should be handled in a fume hood.^{[11][15]}

Corey-Chaykovsky Reaction for Epoxidation

This protocol describes the in-situ generation of dimethyloxosulfonium methylide from **trimethylsulfoxonium** iodide and its subsequent reaction with a carbonyl compound to form an epoxide.[\[2\]](#)[\[3\]](#)

Materials:

- **Trimethylsulfoxonium** iodide
- A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
- Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF))
- Aldehyde or ketone
- Nitrogen or Argon atmosphere apparatus
- Stirring apparatus

Procedure:

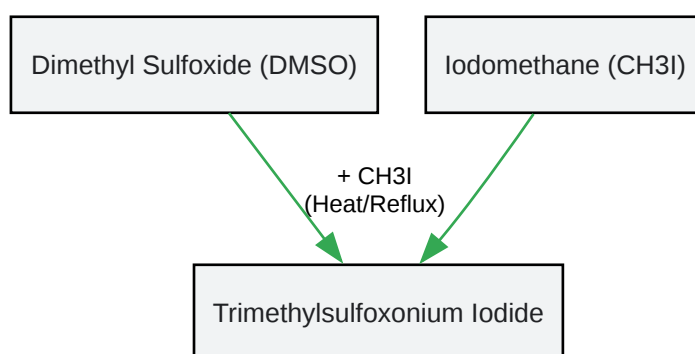
- To a flask under an inert atmosphere (nitrogen or argon), add **trimethylsulfoxonium** iodide and the anhydrous solvent (e.g., DMSO).[\[3\]](#)
- Stir the mixture until the **trimethylsulfoxonium** iodide is dissolved.[\[3\]](#)
- Add the aldehyde or ketone to the solution.[\[3\]](#)
- Slowly add a strong base (e.g., a solution of potassium tert-butoxide in DMSO) to the reaction mixture. The base deprotonates the **trimethylsulfoxonium** iodide to form the reactive sulfur ylide (dimethyloxosulfonium methylide) in situ.[\[2\]](#)[\[3\]](#)
- The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).[\[3\]](#)
- Upon completion of the reaction (monitored by techniques like TLC), the reaction is quenched by the addition of water.[\[3\]](#)
- The product is then extracted with an organic solvent (e.g., ethyl ether).[\[3\]](#)

- The organic layer is washed with water, dried over an anhydrous drying agent (e.g., MgSO_4), and the solvent is removed under reduced pressure to yield the crude epoxide.[3]
- The crude product can be purified by column chromatography.[3]

Mandatory Visualizations

The following diagrams illustrate key processes involving **trimethylsulfoxonium** iodide.

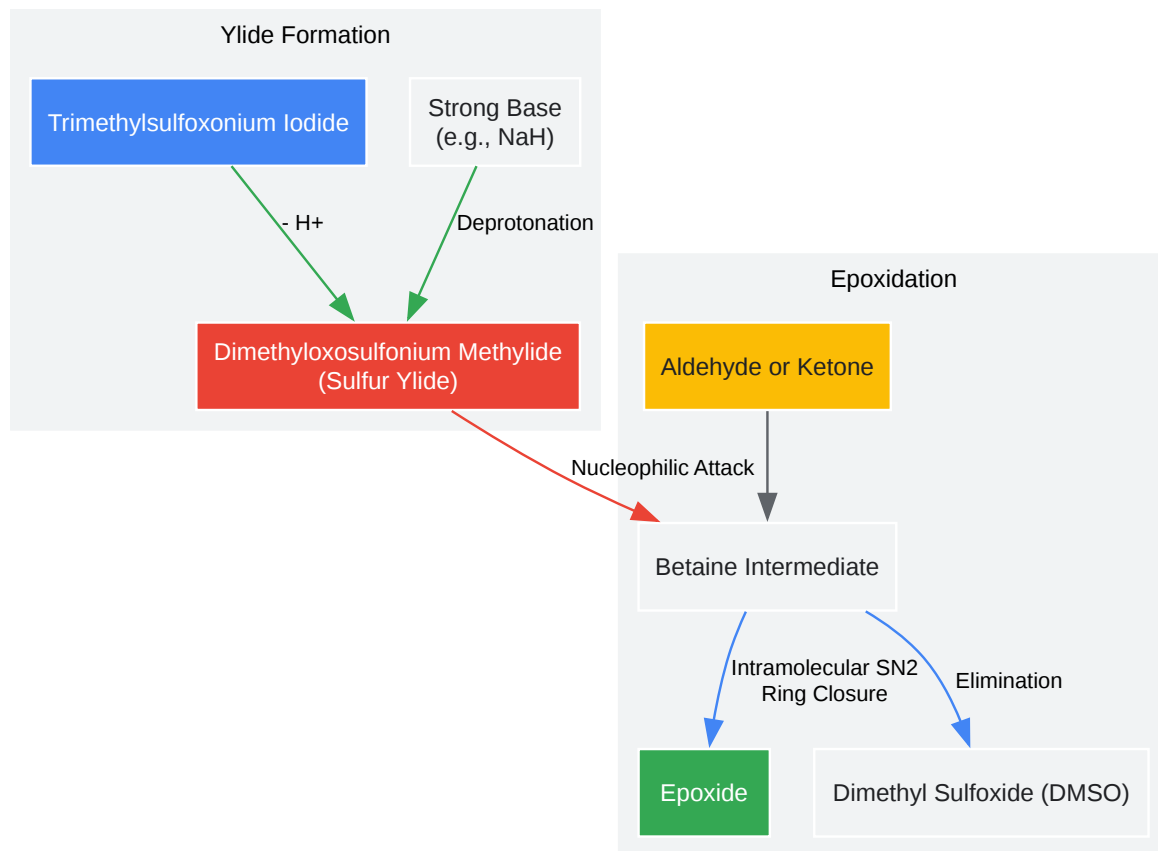
Synthesis of Trimethylsulfoxonium Iodide



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Caption: Synthesis of **Trimethylsulfoxonium** Iodide.

Corey-Chaykovsky Reaction Mechanism



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Caption: Corey-Chaykovsky Reaction Pathway.

Spectral Data

Access to spectral data is crucial for the identification and characterization of **trimethylsulfoxonium** iodide. While detailed spectra are not provided here, resources for ^1H NMR, ^{13}C NMR, and IR spectra are available through various chemical databases.^{[17][18][19][20][21]} These spectra are instrumental in confirming the structure and purity of the compound.

Conclusion

Trimethylsulfoxonium iodide is a cornerstone reagent in organic synthesis, valued for its role in the Corey-Chaykovsky reaction and as a methylating agent. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe and effective use in

research and development. The provided experimental protocols offer a practical foundation for its synthesis and application, while the visualized reaction mechanism enhances the conceptual understanding of its chemical behavior.

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